

A Comparative Guide to PBRM1 Bromodomain Inhibitors: Featuring PBRM1-BD2-IN-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pbrm1-BD2-IN-4*

Cat. No.: *B15141400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PBRM1 bromodomain inhibitors, with a special focus on **PBRM1-BD2-IN-4**. It is designed to offer an objective overview of the performance of these inhibitors, supported by available experimental data, to aid in the selection of appropriate chemical probes for research and drug discovery efforts.

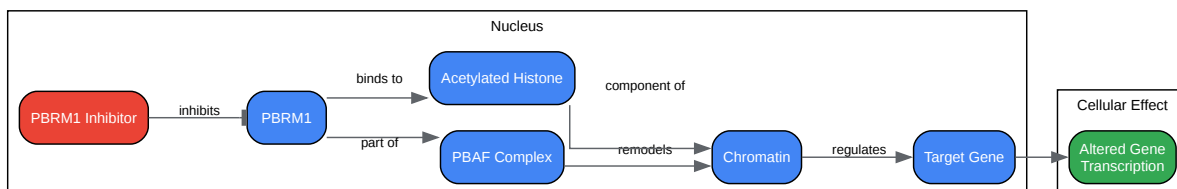
Introduction to PBRM1

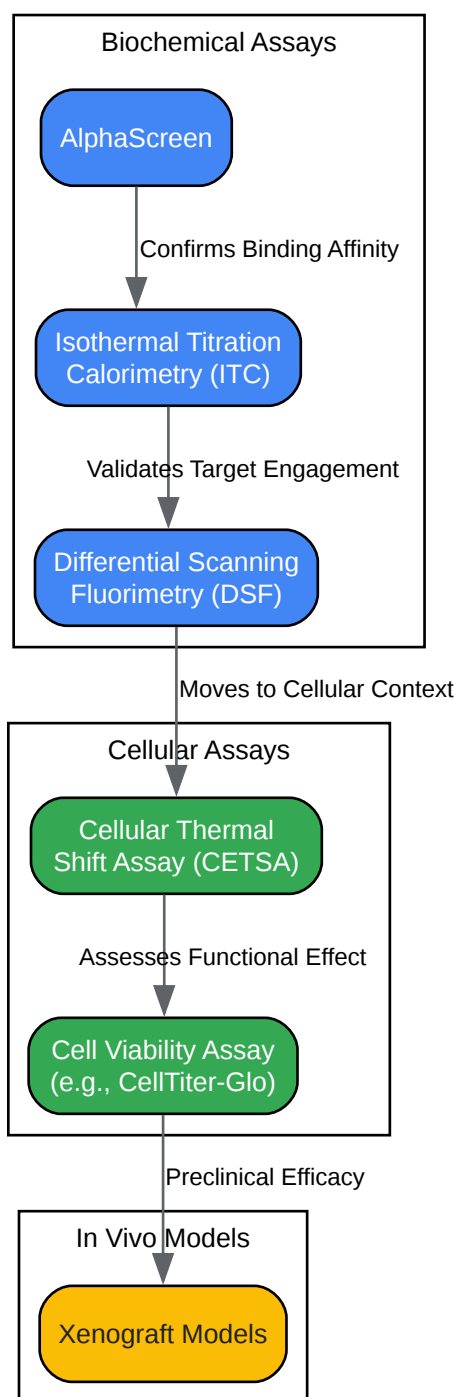
Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a member of the SWI/SNF family of complexes.^[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more accessible for transcription. PBRM1 is characterized by the presence of six bromodomains (BD1-BD6), which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is critical for targeting the PBAF complex to specific genomic regions.

Mutations and loss of function of PBRM1 are frequently observed in several types of cancer, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene.^[2] This has established PBRM1 as a tumor suppressor and a promising target for cancer therapy. Small molecule inhibitors targeting the bromodomains of PBRM1 can disrupt the interaction of the PBAF complex with chromatin, thereby modulating gene expression and inhibiting the growth of cancer cells dependent on this interaction. This guide will delve into a comparison of several such inhibitors.

PBRM1 Signaling and Inhibitor Mechanism of Action

The PBRM1 subunit, through its bromodomains, recognizes acetylated histones, tethering the PBAF complex to chromatin. This action facilitates chromatin remodeling, influencing gene transcription. PBRM1 inhibitors competitively bind to the acetyl-lysine binding pocket of the bromodomains, preventing their engagement with histones and disrupting PBAF-mediated gene regulation.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to PBRM1 Bromodomain Inhibitors: Featuring PBRM1-BD2-IN-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141400#pbrm1-bd2-in-4-vs-other-pbrm1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com